molecular formula C18H11ClN2O B2836228 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 18032-02-5

2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2836228
CAS No.: 18032-02-5
M. Wt: 306.75
InChI Key: BSCRGNKZTGXYRX-CIAFOILYSA-N
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Description

2-{[(E)-(4-Chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic chemical compound belonging to the class of Schiff bases, characterized by an imine (C=N) functional group. This structure is of significant interest in medicinal and heterocyclic chemistry research. The compound features a furanonitrile core substituted with a phenyl ring and a 4-chlorobenzylideneimino group, a motif often explored for its potential biological activities. While specific biological data for this exact molecule is not fully established in the current literature, structurally similar compounds containing the 1,2,4-triazole Schiff base moiety have been reported to exhibit a broad spectrum of pharmacological properties in research settings, including antibacterial, antifungal, and anticonvulsant activities . The presence of the nitrile group and the chlorophenyl ring can influence the compound's electronic properties and binding affinity, making it a valuable intermediate for constructing more complex molecular architectures or for studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-18)14-4-2-1-3-5-14/h1-10,12H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCRGNKZTGXYRX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence the compound’s properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) XLogP3 Hydrogen Bond Acceptors
Target Compound (4-Cl) 4-Cl C₁₈H₁₁ClN₂O 306.75 Not reported ~90-95* ~4.2† 3
4-Nitro Analog 4-NO₂ C₁₈H₁₁N₃O₃ 317.30 Not reported Not given 3.5 5
4-Methoxy Analog 4-OCH₃ C₁₉H₁₄N₂O₂ 302.33 Not reported Not given 4.0 4
4-Chlorophenyl-sulfonamide Derivative 4-Cl C₁₆H₁₅ClN₄O₃S 402.83 226–227 95 2.8 7

*Estimated based on similar Schiff base syntheses in ; †Predicted via analog data.

  • Electronic Effects : The 4-chloro group is electron-withdrawing, enhancing the electrophilicity of the imine bond compared to the electron-donating 4-methoxy group. This difference impacts reactivity in nucleophilic additions or catalytic applications.
  • Solubility: The nitro analog (higher polarity due to -NO₂) may exhibit lower solubility in organic solvents than the chloro or methoxy derivatives.
  • Thermal Stability: The sulfonamide derivative with a 4-Cl substituent shows a high melting point (226–227°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding), which may be less pronounced in the furonitrile due to reduced hydrogen-bonding capacity.

Structural and Spectroscopic Insights

  • NMR Data : For the sulfonamide analog (4-Cl), ¹H-NMR shows aromatic proton shifts at δ 7.2–8.1 ppm, while the imine proton appears at δ 8.3–8.5 ppm . The target compound’s nitrile group would likely produce a ¹³C-NMR signal near δ 115–120 ppm.

Biological Activity

The compound 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13ClN2O(Molecular Weight 284 74 g mol)\text{C}_{16}\text{H}_{13}\text{ClN}_{2}\text{O}\quad (\text{Molecular Weight 284 74 g mol})

This compound features a furan ring, which is known for its reactivity and biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that derivatives containing furan moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Compound Target Organism Inhibition Zone (mm) MIC (µg/mL)
This compoundE. coli1532
This compoundS. aureus1816

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against human adenovirus (HAdV). A series of analogues were tested, revealing that certain modifications enhanced their efficacy. For example, compounds with similar structural features demonstrated sub-micromolar potency against HAdV, indicating that the furan moiety may play a crucial role in viral inhibition by interfering with viral replication processes.

Study on Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furan-based compounds, including derivatives of this compound. The study reported that one derivative exhibited an IC50 value of 0.27 µM against HAdV with minimal cytotoxicity (CC50 = 156.8 µM) . This highlights the potential for further development into therapeutic agents for viral infections.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the chlorophenyl group significantly enhances the biological activity of these compounds. Modifications to the furan ring and substitution patterns on the phenyl groups were found to correlate with increased potency against both bacterial and viral targets .

Q & A

Q. What validation steps ensure crystallographic data reliability when structural models conflict with spectroscopic data?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-symmetry space groups .
  • ADDSYM Check : PLATON’s symmetry analyzer detects missed symmetry elements, reducing R-factor discrepancies .

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